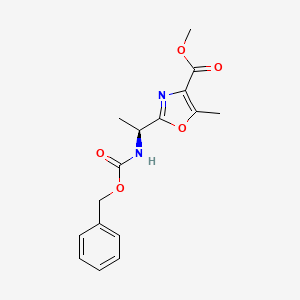
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid” is a complex organic molecule. It contains a difluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain via an amino link. Another phenethylamino group is attached to the butanoic acid chain .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the difluoromethoxy group to the phenyl ring, the formation of the amide bond between the phenyl ring and the butanoic acid chain, and the attachment of the phenethylamino group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The difluoromethoxy group would introduce electron-withdrawing fluorine atoms, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide bond could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethoxy group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Optical Gating of Photosensitive Synthetic Ion Channels
The use of photolabile protecting groups, similar in function to the compound of interest, has demonstrated significant potential in the optical gating of nanofluidic devices based on synthetic ion channels. These molecules can be irradiated to generate hydrophilic groups from hydrophobic precursors, facilitating UV-light-triggered permselective transport of ionic species. This application highlights the potential for integrating such compounds into multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).
Fluorinated Amino Acids in NMR
The synthesis and application of fluorinated amino acids for sensitive detection in 19F NMR indicate another area of research relevance. These fluorinated compounds exhibit distinct conformational preferences, enhancing the sensitivity and utility of NMR probes in medicinal chemistry. This area suggests the potential of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid in probes and studies requiring high sensitivity in detection (Tressler & Zondlo, 2014).
Protecting Groups in Peptide Synthesis
The utility of specific protecting groups for the N-H terminal of amino acids in peptide synthesis reveals another dimension of application. These protecting groups, similar in chemical manipulation potential to the compound , are essential for peptide bond formation without racemization, indicating the significance of such compounds in synthetic chemistry and drug development (Gorbunova et al., 1991).
Supramolecular Synthons in Crystal Engineering
Investigations into the crystal structures of related compounds, focusing on supramolecular synthons like hetero R2^2(8) synthon, suggest the utility of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid in crystal engineering. These studies provide insights into the molecular interactions that facilitate the formation of desired crystal architectures for materials science applications (PrakashShet et al., 2018).
Molecular Docking and Biological Activity
Molecular docking studies of structurally similar compounds have shown significant potential in identifying biological activities and interactions with biological targets. This application underscores the importance of such molecules in drug discovery and the development of therapeutic agents (Vanasundari et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(difluoromethoxy)anilino]-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4/c20-19(21)27-15-8-6-14(7-9-15)23-17(24)12-16(18(25)26)22-11-10-13-4-2-1-3-5-13/h1-9,16,19,22H,10-12H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYYFSDTIGFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2683840.png)
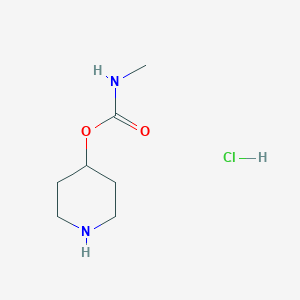
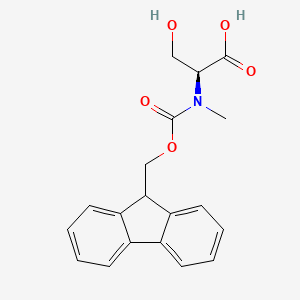
![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)
![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683847.png)
![4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2683850.png)
(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)
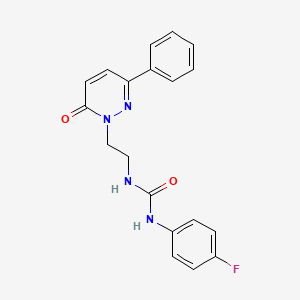
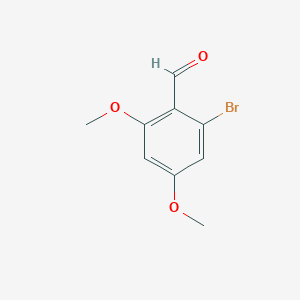
![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2683858.png)
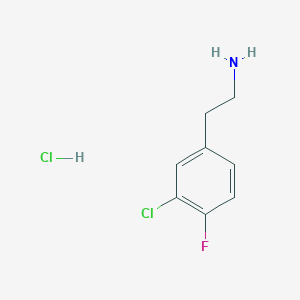

![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)
